Clascoterone is a synthetic steroidal compound classified as an androgen receptor antagonist. [] In scientific research, it serves as a valuable tool for investigating the role of androgens in various biological processes and disease models. Clascoterone acts by competitively binding to androgen receptors, thereby blocking the action of androgens like dihydrotestosterone (DHT). Its selective topical activity and minimal systemic effects make it an attractive research tool for studying androgen-dependent conditions without the concerns associated with systemic antiandrogen therapies.
Clascoterone, also known as Cortexolone-17α-propionate, is a synthetic steroid compound primarily used in dermatological applications, particularly for the treatment of acne vulgaris. It acts as a topical androgen receptor inhibitor, offering an alternative to systemic therapies for acne. Clascoterone has gained attention due to its efficacy and safety profile, especially in patients aged 12 years and older.
Clascoterone is classified as a corticosteroid and is derived from cortexolone. It is specifically designed to exert localized effects on the skin without the systemic side effects commonly associated with oral corticosteroids. The compound has been developed and commercialized in formulations such as WINLEVI cream, which contains 1% clascoterone as the active ingredient.
The synthesis of clascoterone involves several chemical reactions starting from cortexolone. One notable method includes enzymatic alcoholysis using lipase from Candida species as a biocatalyst. This process selectively converts diesters of cortexolone to their corresponding monoesters at the 17α position, yielding clascoterone with high efficiency and specificity .
The enzymatic synthesis method allows for mild reaction conditions and higher yields compared to traditional chemical synthesis methods. The use of lipases facilitates the selective cleavage of ester bonds, which is crucial for obtaining the desired product without extensive side reactions.
Clascoterone has a complex molecular structure characterized by multiple rings typical of steroid compounds. Its chemical formula is , with a molecular weight of approximately 402.5 g/mol. The structural representation includes several functional groups, such as hydroxyl and carbonyl groups, which are essential for its biological activity.
The compound exhibits different polymorphic forms, with specific melting points and solubility profiles that influence its formulation and stability . Clascoterone is practically insoluble in water but shows significant solubility in organic solvents like methanol and ethanol.
Clascoterone can undergo various chemical reactions typical of steroid derivatives, including esterification and hydrolysis. The primary reaction pathway involves the conversion of cortexolone diesters to monoesters via selective enzymatic reactions .
These reactions are often facilitated by specific catalysts or under controlled conditions to ensure selectivity and yield. For instance, the use of lipase not only enhances reaction rates but also minimizes byproducts, making the process more efficient.
Clascoterone is primarily utilized in dermatology for treating acne vulgaris. Its topical formulation minimizes systemic exposure while effectively targeting skin lesions. Beyond dermatological applications, ongoing research explores its potential uses in other conditions influenced by androgen activity.
Androgen receptor (AR) antagonism has long been recognized as a strategic target for acne vulgaris, given the hormone’s central role in sebum production and follicular hyperkeratinization. Prior to clascoterone, systemic antiandrogens (e.g., oral spironolactone, combined oral contraceptives) were limited to female patients due to risks of gynecomastia, hyperkalemia, and teratogenicity in males [3] [9]. Topical alternatives were nonexistent, creating a therapeutic gap for patients intolerant to retinoids or antibiotics. Research efforts focused on developing locally active AR inhibitors to minimize systemic exposure while targeting pilosebaceous units—the primary sites of androgen-driven acne pathogenesis [2] [6].
Clascoterone (Winlevi®) emerged in 2020 as the first FDA-approved topical androgen receptor inhibitor for acne vulgaris in patients ≥12 years, representing the first novel mechanistic class since isotretinoin (1982) [3] [9]. Its molecular design—cortexolone-17α-propionate—features a steroidal backbone structurally akin to dihydrotestosterone (DHT), enabling high-affinity AR binding. Crucially, a propionate ester at carbon 17 allows rapid hydrolysis by cutaneous esterases, confining activity primarily to the skin [5] [8]. This innovation addressed a 40-year gap in acne therapeutics, offering a gender-inclusive alternative to systemic hormonal modulators [3] [6].
Androgens (testosterone, DHT) directly stimulate sebocyte proliferation, sebum lipid synthesis, and pro-inflammatory cytokine release via AR binding in pilosebaceous units [1] [6]. Genetic studies confirm elevated AR expression in acne-prone skin, correlating with sebum production rates. Unlike oral antiandrogens, clascoterone acts as a competitive AR antagonist at the site of pathology, disrupting ligand-receptor dimerization and nuclear translocation without suppressing systemic androgen levels [2] [8]. This localized intervention mitigates comedogenesis and inflammation—two pillars of acne pathogenesis—while circumventing off-target effects [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7